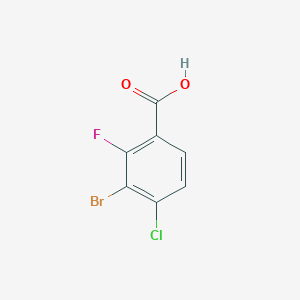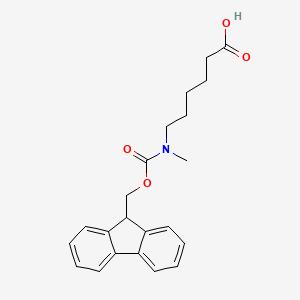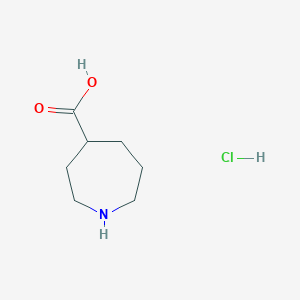
3-Bromo-4-chloro-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-4-chloro-2-fluorobenzoic acid” is a chemical compound with the CAS number 1677706-23-8 . It is a halogen benzoic acid .
Molecular Structure Analysis
The molecular formula for “3-Bromo-4-chloro-2-fluorobenzoic acid” is C7H4BrFO2 . The average mass is 219.008 Da and the monoisotopic mass is 217.937866 Da .
Physical And Chemical Properties Analysis
“3-Bromo-4-chloro-2-fluorobenzoic acid” is classified as harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) .
Scientific Research Applications
Regioselective Ortho-Lithiation
Research by Mongin and Schlosser (1996) discusses the regioselective ortho-lithiation of fluoroarenes carrying chlorine or bromine as additional substituents, highlighting the application of 3-Bromo-4-chloro-2-fluorobenzoic acid in creating complex organic molecules through selective lithiation processes Mongin, Schlosser, 1996.
Synthesis of Herbicidal Compounds
Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid, demonstrating its potential in creating herbicidal compounds with good activity. This research exemplifies the compound's role in agricultural chemistry Liu Chang-chun, 2006.
Chemoselectivity in Cobalt-Catalyzed Carbonylation
Boyarskiy et al. (2010) explored the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes, providing insights into the chemoselective carbonylation of halogenated aromatic compounds. This study underscores the utility of 3-Bromo-4-chloro-2-fluorobenzoic acid in synthesizing fluorinated benzoic acids, a key component in pharmaceuticals and agrochemicals Boyarskiy et al., 2010.
Environmental Degradation Studies
The degradation pathways of halogenated aromatic compounds, including those related to 3-Bromo-4-chloro-2-fluorobenzoic acid, have been studied in environmental contexts. For example, Alcaligenes denitrificans NTB-1's ability to utilize and degrade various halogenated benzoates, highlights the biological processes involved in the breakdown of such compounds in nature van den Tweel et al., 1987.
Synthesis and Application in Material Science
The synthesis and characterization of lanthanide complexes with halogenobenzoate ligands, as discussed by Monteiro et al. (2015), demonstrate the role of halogenated benzoic acids in modifying the luminescent and structural properties of these complexes. Such studies are crucial for the development of materials with specific optical properties Monteiro et al., 2015.
Safety and Hazards
Precautions for handling “3-Bromo-4-chloro-2-fluorobenzoic acid” include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
Benzoic acid derivatives, such as 3-bromo-4-chloro-2-fluorobenzoic acid, are often used in the synthesis of biologically active compounds
Mode of Action
It is known that benzylic halides typically react via an sn2 pathway The compound may interact with its targets through similar mechanisms, leading to changes in the target’s function
Biochemical Pathways
Benzoic acid derivatives are often involved in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . The compound could potentially affect these pathways, leading to downstream effects. More research is needed to identify the exact biochemical pathways influenced by 3-Bromo-4-chloro-2-fluorobenzoic acid.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability
Action Environment
The action, efficacy, and stability of 3-Bromo-4-chloro-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals
properties
IUPAC Name |
3-bromo-4-chloro-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOISHYRKYHKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-2-fluorobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611681.png)
![N-[(4,4-Difluoro-1-hydroxycyclohexyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2611683.png)
![6-[5-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2611684.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2611686.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2611688.png)


![4-(4-Methoxyphenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2611692.png)

![8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2611694.png)
![1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone](/img/structure/B2611695.png)
![N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2611696.png)